molecular formula C10H14N2OS B13319671 2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL

2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL

Cat. No.: B13319671
M. Wt: 210.30 g/mol
InChI Key: KLFKMGFDJVRLDK-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-5-yl)bicyclo[221]heptan-2-ol is a compound with a unique bicyclic structure that includes a thiazole ring and a norbornane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol typically involves the formation of the thiazole ring followed by the introduction of the norbornane moiety. One common method involves the condensation of 2-aminothiazole with a suitable norbornane derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The norbornane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a thiazole ring and a norbornane framework, which imparts distinct chemical and biological properties. This combination allows for versatile applications and enhances its potential as a multifunctional compound in various fields .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H14N2OS/c11-9-12-5-8(14-9)10(13)4-6-1-2-7(10)3-6/h5-7,13H,1-4H2,(H2,11,12)

InChI Key

KLFKMGFDJVRLDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C3=CN=C(S3)N)O

Origin of Product

United States

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